

Spectroscopic Analysis of 1-Bromoethyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	1-bromoethyl Acetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromoethyl acetate** (CAS RN: 40258-78-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a summary of its known physical properties.

Physicochemical Properties of 1-Bromoethyl Acetate

A summary of the available physical and chemical properties for **1-bromoethyl acetate** is presented below.

Property	Value
CAS Number	40258-78-4
Molecular Formula	C4H7BrO2
Molecular Weight	167.00 g/mol
Appearance	Clear Colorless to Pale Yellow Oil



Spectroscopic Data Acquisition Protocols

The following sections detail the standardized experimental procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid sample such as **1-bromoethyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR and ¹³C NMR Experimental Protocol:

- Sample Preparation:
 - Dissolve 5-25 mg of 1-bromoethyl acetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (up to 50 mg) may be required.
 - Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5
 mm NMR tube to remove any particulate matter.
 - Ensure the final sample height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune the probe to the appropriate frequency for ¹H or ¹³C nuclei.
- Data Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.



- Acquire the free induction decay (FID) by applying a radiofrequency pulse.
- For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-tonoise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) FT-IR Experimental Protocol:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
 - Place a small drop of neat 1-bromoethyl acetate directly onto the ATR crystal.
 - If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing:



- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups in 1-bromoethyl acetate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry Experimental Protocol:

- Sample Introduction:
 - Introduce a small amount of 1-bromoethyl acetate into the mass spectrometer, typically
 via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample
 is vaporized in the ion source.
- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Analysis:

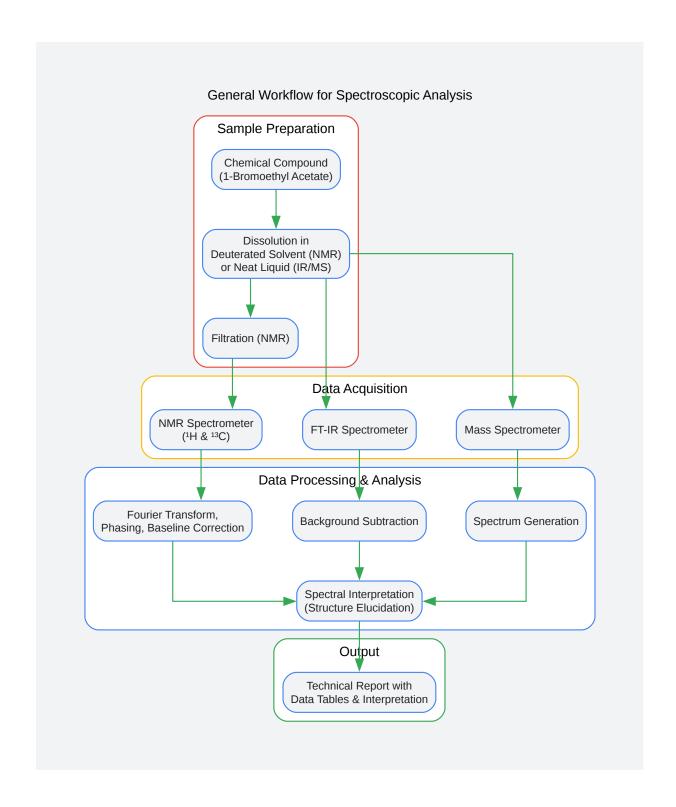


- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak (M⁺) to determine the molecular weight.
- Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+2 peaks for brominecontaining fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-bromoethyl acetate**.





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Caption: General workflow for spectroscopic analysis.







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